N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
One notable application of similar compounds is in the inhibition of carbonic anhydrases. For instance, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide was tested for its interaction with mammalian carbonic anhydrase isozymes, showing potent inhibition of several isoforms. This suggests its potential application in treating conditions where inhibition of carbonic anhydrase is beneficial (Temperini et al., 2008).
Anticancer Agents
Methanesulfonamide derivatives have been studied for their potential as anticancer agents. For example, m-AMSA (4′-(9-Acridinylamino)methanesulfon-m-anisidide) and N-(phosphonacetyl)-l-aspartate (PALA) are two compounds that have shown promising potential in cancer treatment based on preclinical and early clinical trials (Rozencweig et al., 2004).
Methane Activation and Functionalization
Research into metal(IV) imide complexes, particularly those involving 5d metals, has shown that these complexes can react with methane to form dimethylamine. Such studies highlight the potential of specific compounds in catalyzing methane functionalization, an important reaction for industrial chemistry (Moulder & Cundari, 2017).
Microbial Metabolism and Bioreduction
Compounds similar to N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide have been used to study microbial metabolism and bioreduction processes. For instance, microbial cultures were screened for their ability to catalyze the reduction of specific methanesulfonamide derivatives, leading to the production of chiral intermediates for pharmaceutical applications (Patel et al., 1993).
Chemical and Spectroscopic Properties
The chemical and spectroscopic properties of methanesulfonamide derivatives, including their antimicrobial activities, have been studied extensively. These compounds' structural characteristics and biological activities offer insights into their potential applications in developing new pharmaceuticals (Eren et al., 2019).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-15-8-7-9-16(12-15)14-23(21,22)19-13-18(20(2)3)17-10-5-4-6-11-17/h4-12,18-19H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIVSIBCRXFMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.